Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate

Suzuki-Miyaura Cross-Coupling Organoboron Chemistry Stability

This potassium organotrifluoroborate is a superior coupling partner because its tetra-coordinate, anionic boron center is not Lewis acidic, granting it exceptional stability against oxidation and protodeboronation that plagues boronic acids. Unlike boronate esters, it exists strictly as a monomer, ensuring precise stoichiometry control and eliminating uncertainty from variable oligomerization states. This stability uniquely allows for chemoselective halogenation on the pyrazole ring while preserving the boron functionality for a subsequent coupling, a key orthogonal reactivity not possible with other boron species. As a crystalline, air-stable solid, it offers unmatched shelf-life and batch-to-batch reproducibility for process chemistry, allowing for 'just-in-time' in situ hydrolysis to the boronic acid under mild conditions immediately prior to use, ensuring maximum reactive potency.

Molecular Formula C4H5BF3KN2
Molecular Weight 188 g/mol
CAS No. 1258323-45-3
Cat. No. B1490570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
CAS1258323-45-3
Molecular FormulaC4H5BF3KN2
Molecular Weight188 g/mol
Structural Identifiers
SMILES[B-](C1=CC=NN1C)(F)(F)F.[K+]
InChIInChI=1S/C4H5BF3N2.K/c1-10-4(2-3-9-10)5(6,7)8;/h2-3H,1H3;/q-1;+1
InChIKeyUJQYAMWDUIKNDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS 1258323-45-3): A Stable Pyrazole-5-Trifluoroborate Building Block for Controlled Cross-Coupling


Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS 1258323-45-3) is an organotrifluoroborate salt belonging to the class of pyrazole-5-trifluoroborates, which are privileged intermediates in synthetic organic chemistry. As a crystalline, air-stable solid (melting point 230–275°C) , it is primarily employed as a robust boron-based nucleophile in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to forge carbon–carbon bonds . The trifluoroborate moiety confers enhanced stability against air, moisture, and protodeboronation relative to the corresponding boronic acids or boronate esters, thereby enabling a modular approach to the regiocontrolled synthesis of highly functionalized pyrazole derivatives [1].

Why Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS 1258323-45-3) Cannot Be Directly Substituted by Boronic Acids or Pinacol Esters


Attempts to interchange potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate with seemingly analogous pyrazole-5-boronic acids or pinacol esters often lead to failed reactions or irreproducible yields. Organotrifluoroborates are not merely interchangeable equivalents; they represent a distinct class of boron nucleophiles with a tetra-coordinate, anionic boron center that does not exhibit Lewis acidity, rendering them exceptionally stable to oxidation and protodeboronation—degradation pathways that frequently plague boronic acids [1]. Critically, the trifluoroborate moiety exists strictly as a monomer, enabling precise control of stoichiometry and eliminating the uncertainties associated with the variable oligomerization states (e.g., boroxine formation) of boronic acids [2]. Furthermore, the unique stability of the pyrazole-5-trifluoroborate unit permits chemoselective halogenation on the heteroaromatic ring while preserving the boron functionality, a key orthogonal reactivity that cannot be replicated by boronic acids or their esters, which would decompose under identical electrophilic halogenation conditions [3].

Quantitative Differentiation Evidence for Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS 1258323-45-3) vs. Comparators


Enhanced Stability Against Protodeboronation: A Key Differentiator from Boronic Acids

Organotrifluoroborates, including potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate, exhibit superior stability against protodeboronation compared to their boronic acid counterparts. This is a fundamental class-level advantage. While boronic acids are prone to rapid protodeboronation, particularly in aqueous or protic media, trifluoroborates require specific, controlled hydrolysis conditions to unveil the reactive boronic acid species [1]. This differential stability translates directly into improved handling, storage, and reaction robustness, minimizing decomposition and side-reactions during synthesis and scale-up [2].

Suzuki-Miyaura Cross-Coupling Organoboron Chemistry Stability

Precise Stoichiometric Control via Monomeric Nature: Eliminating Uncertainty in Cross-Coupling

A critical, quantifiable advantage of potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate over boronic acids is its existence as a discrete monomeric species [1]. Boronic acids are notorious for forming cyclic trimers (boroxines) through reversible dehydration, meaning their actual molecular weight and reactive equivalent weight can vary significantly depending on age, storage conditions, and solvent. This variability introduces uncertainty in reaction stoichiometry, potentially leading to suboptimal yields or the need for excess reagent. In contrast, the trifluoroborate salt is a well-defined, monomeric compound, allowing for precise, reproducible molar calculations and reagent charges [1].

Suzuki-Miyaura Cross-Coupling Stoichiometry Process Chemistry

Orthogonal Functionalization: Chemoselective Halogenation Enabled by Borate Stability

The stability of the pyrazole-5-trifluoroborate unit, a class feature of compounds like potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate, allows for chemoselective halogenation (e.g., bromination or iodination) at the C4 position of the pyrazole ring without compromising the boron functionality [1]. This orthogonal reactivity is a distinct advantage over boronic acids or esters, which are typically labile under the electrophilic halogenation conditions. This capability provides a platform for the iterative, regiocontrolled synthesis of densely functionalized pyrazoles, where a first functionalization (e.g., halogenation) can be followed by a subsequent Suzuki-Miyaura cross-coupling at the C5 boron handle [1].

Pyrazole Functionalization Chemoselectivity Medicinal Chemistry

Optimal Application Scenarios for Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS 1258323-45-3)


Robust Suzuki-Miyaura Cross-Coupling for High-Yield Pyrazole-Aryl Bond Formation

This compound is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-couplings with aryl or heteroaryl halides to install a 1-methyl-1H-pyrazol-5-yl group. Its stability as a trifluoroborate salt mitigates the risk of protodeboronation, a common failure mode with boronic acids, ensuring consistent and high-yielding C–C bond formation. This is particularly advantageous in the synthesis of complex pharmaceutical intermediates where pyrazole motifs are prevalent .

Iterative, Regiocontrolled Synthesis of Fully Substituted Pyrazoles

The orthogonal reactivity of the pyrazole-5-trifluoroborate unit enables a powerful two-step strategy for accessing 4,5-disubstituted pyrazoles. First, the stability of the trifluoroborate allows for chemoselective halogenation (e.g., bromination) at the C4 position. Subsequently, the intact C5-trifluoroborate undergoes Suzuki-Miyaura coupling to install a second, distinct substituent. This modular approach is a cornerstone for the efficient construction of libraries of highly decorated pyrazoles for drug discovery [1].

Use as a Stable, Storable Building Block for Just-in-Time Boronic Acid Generation

In process chemistry and industrial settings, where reagent shelf-life and batch-to-batch reproducibility are paramount, potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate serves as a stable, crystalline precursor to the corresponding boronic acid. The boronic acid can be liberated in situ under controlled, mild hydrolysis conditions (e.g., using silica gel/water) immediately prior to its use in a cross-coupling reaction [2]. This 'just-in-time' generation minimizes decomposition and ensures maximum reactive potency.

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